Dydrogesterone
Vue d'ensemble
Description
La dydrogestérone est un progestatif synthétique, un type d'hormone qui imite les effets de la progestérone naturelle. Elle est utilisée dans diverses affections médicales liées à une déficience en progestérone, telles que les troubles menstruels, l'infertilité et l'endométriose. La dydrogestérone est connue pour sa forte sélectivité pour les récepteurs de la progestérone et ses effets secondaires minimes par rapport aux autres progestatifs .
Mécanisme D'action
Target of Action
Dydrogesterone is a synthetic progestogen . Its primary target is the progesterone receptor in the uterus . This receptor plays a crucial role in the menstrual cycle and pregnancy .
Mode of Action
This compound acts as an agonist of the progesterone receptor . It mimics the activity of natural progesterone, ensuring proper menstrual cycle regulation . It acts directly on the uterus, producing a complete secretory endometrium in an estrogen-primed uterus .
Biochemical Pathways
This compound affects the hypothalamic-pituitary-gonadal (HPG) axis . It regulates the healthy growth and normal shedding of the womb lining . The drug also has an impact on lipid profiles, improving them significantly .
Pharmacokinetics
This compound is rapidly absorbed in the gastrointestinal tract with a bioavailability of 28% . It is metabolized in the liver by enzymes such as AKR1C1, AKR1C3, and CYP3A4 . The elimination half-life of this compound is between 5 to 7 hours , and it is excreted in the urine .
Result of Action
This compound results in statistically significant reductions in symptoms like pelvic pain, dysmenorrhea, and dyspareunia . It is effective in a variety of conditions associated with progesterone deficiency, including threatened miscarriage, habitual or recurrent miscarriage, menstrual disorders, premenstrual syndrome, and endometriosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogens in the body can prime the uterus for this compound’s action . .
Analyse Biochimique
Biochemical Properties
Dydrogesterone plays a crucial role in biochemical reactions by acting as a selective agonist of the progesterone receptor . It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, this compound is metabolized primarily by the enzymes AKR1C1 and AKR1C3 in the liver . These enzymes catalyze the reduction of this compound to its active metabolite, 20α-dihydrothis compound . Additionally, this compound binds to the progesterone receptor in target tissues, promoting the transition of the endometrium to a secretory state .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In the endometrium, this compound counteracts the proliferative effects of estrogens, ensuring the transition to a secretory pattern and cyclical shedding . It also modulates the expression of genes involved in cell proliferation and differentiation . Furthermore, this compound has been shown to enhance nitric oxide synthesis and endothelial nitric oxide synthase activity in human endothelial cells, contributing to its vascular protective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the progesterone receptor, a nuclear receptor that regulates gene expression . Upon binding, the this compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes . This process involves the recruitment of coactivators and corepressors, which influence the transcriptional activity of the receptor . Additionally, this compound’s active metabolite, 20α-dihydrothis compound, also binds to the progesterone receptor, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and metabolized, with a half-life of approximately 5-7 hours for the parent compound and 14-17 hours for its active metabolite . Studies have shown that this compound maintains its stability and efficacy over extended periods, with no significant degradation observed . Long-term studies have demonstrated that this compound effectively regulates menstrual cycles and supports pregnancy maintenance without adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is well-tolerated at therapeutic doses, with no serious or unexpected toxicity observed . At high doses, this compound can cause adverse effects, including changes in liver enzyme levels and alterations in reproductive function . Threshold effects have been observed, indicating that the therapeutic window for this compound is relatively wide .
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of enzymes AKR1C1 and AKR1C3 . The primary metabolic pathway involves the reduction of the 20-keto group to form 20α-dihydrothis compound . This active metabolite is further metabolized and excreted in the urine . The involvement of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, has also been reported in the metabolism of this compound . These metabolic pathways ensure the efficient clearance of this compound from the body.
Transport and Distribution
This compound is rapidly absorbed in the gastrointestinal tract and distributed throughout the body . It has a bioavailability of approximately 28%, indicating that a significant portion of the administered dose reaches systemic circulation . This compound is primarily bound to albumin in the plasma, facilitating its transport to target tissues . The distribution of this compound within cells and tissues is influenced by its binding to the progesterone receptor, which directs its localization to specific compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the progesterone receptor . Upon binding to the receptor, this compound is translocated to the nucleus, where it exerts its effects on gene expression . This nuclear localization is essential for the regulation of target genes involved in cell proliferation, differentiation, and other cellular processes . Additionally, this compound has been shown to decrease the expression of adhesion molecules on the endothelial cell membrane, contributing to its anti-inflammatory effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La dydrogestérone est synthétisée à partir de la progestérone facilement disponible par plusieurs réactions chimiques. Le processus implique :
Protection du carbonyle : Protection du groupe carbonyle de la progestérone.
Bromation : Ajout de brome au composé protégé.
Débromation : Élimination des atomes de brome.
Réaction d'ouverture de cycle photochimique : Utilisation de la lumière pour ouvrir la structure cyclique.
Réaction de fermeture de cycle photochimique : Utilisation de la lumière pour refermer la structure cyclique.
Déprotection : Élimination des groupes protecteurs.
Isomérisation de la double liaison : Modification de la position des doubles liaisons pour obtenir de la dydrogestérone.
Méthodes de production industrielle : La production industrielle de dydrogestérone suit la même voie de synthèse mais est optimisée pour une production à grande échelle. Le processus est conçu pour être respectueux de l'environnement, avec des rendements élevés et une mise en œuvre facile .
Types de réactions :
Oxydation : La dydrogestérone peut subir des réactions d'oxydation, au cours desquelles elle perd des électrons.
Réduction : Elle peut également subir des réactions de réduction, au cours desquelles elle gagne des électrons.
Substitution : La dydrogestérone peut participer à des réactions de substitution, au cours desquelles un atome ou un groupe d'atomes est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent la benzoquinone.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la dydrogestérone peut conduire à la formation de divers dérivés oxydés .
4. Applications de la recherche scientifique
La dydrogestérone a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier le comportement des progestatifs dans diverses réactions chimiques.
Biologie : Étudiée pour ses effets sur les processus cellulaires et les interactions avec les récepteurs hormonaux.
Médecine : Largement utilisée dans le traitement des troubles menstruels, de l'infertilité et de l'endométriose. .
Industrie : Utilisée dans l'industrie pharmaceutique pour produire des médicaments pour les affections liées aux hormones.
5. Mécanisme d'action
La dydrogestérone agit en se liant aux récepteurs de la progestérone dans l'utérus, ce qui conduit à la régulation du cycle menstruel et au maintien de la grossesse. Elle produit un endomètre sécrétoire complet dans un utérus préparé par les œstrogènes, ce qui contribue à la desquamation normale de la paroi utérine. Contrairement aux autres progestatifs, la dydrogestérone n'inhibe pas l'ovulation ni n'interfère avec le corps jaune .
Composés similaires :
Progestérone : L'hormone naturelle que la dydrogestérone imite.
Progestérone vaginale micronisée (MVP) : Un autre progestatif synthétique utilisé pour des affections médicales similaires.
Comparaison :
Sélectivité : La dydrogestérone a une sélectivité plus élevée pour les récepteurs de la progestérone par rapport aux autres progestatifs, ce qui entraîne moins d'effets secondaires.
Administration : La dydrogestérone est prise par voie orale, tandis que la MVP est administrée par voie vaginale.
Efficacité : Des études ont montré que la dydrogestérone est aussi efficace que la MVP pour soutenir la grossesse et réguler le cycle menstruel
La structure unique et la forte sélectivité de la dydrogestérone en font un composé précieux dans les traitements médicaux et la recherche scientifique.
Applications De Recherche Scientifique
Dydrogesterone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of progestogens in various chemical reactions.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Widely used in the treatment of menstrual disorders, infertility, and endometriosis. .
Industry: Used in the pharmaceutical industry to produce medications for hormone-related conditions.
Comparaison Avec Des Composés Similaires
Progesterone: The natural hormone that dydrogesterone mimics.
Micronized Vaginal Progesterone (MVP): Another synthetic progestogen used for similar medical conditions.
Comparison:
Selectivity: this compound has higher selectivity for progesterone receptors compared to other progestogens, leading to fewer side effects.
Administration: this compound is taken orally, while MVP is administered vaginally.
Efficacy: Studies have shown that this compound is as effective as MVP in supporting pregnancy and regulating the menstrual cycle
This compound’s unique structure and high selectivity make it a valuable compound in medical treatments and scientific research.
Propriétés
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-HQZYFCCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022974 | |
Record name | Dydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200); slightly soluble in fixed oils; sparingly soluble in methanol., 4.86e-03 g/L | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dydrogesterone is a progestogen that works by regulating the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus., Dydrogesterone is an orally-active progestagen. The addition of a progestagen greatly reduces the estrogen-induced risk of endometrial hyperplasia and cancer in non-hysterectomised women, by reducing the growth of the endometrium., Progestins cannot be equated as group with progesterone because some are inherently estrogenic, some slightly androgenic, and some purely progestational; correspondingly, their ovulation-inhibiting potentialities may be mediated in somewhat different ways. /Progestins/, The 17-hydroxy or acetoxy compounds, on the other hand, elicit responses more nearly resembling those of progesterone. They have little or no estrogenic or androgenic activity and may produce catabolic and slight diuretic effects. The 19-nor derivatives are more effective in postponing the normal menstrual period. /Progestins/, Accumulating evidence indicates that the neuropeptide substance P (SP) is predominantly involved in neurogenic inflammation and pain perception via its high-affinity neurokinin 1 receptor (NK-1R). Intriguingly, decreased pain sensitivity is found to be associated with high plasma progesterone levels. We hypothesize that progesterone may attenuate nociception and associated inflammatory response via NK-1R-dependent pathways. To address our hypothesis, we incubated splenic lymphocytes from CBA/J female mice with different concentrations of the progesterone derivative dydrogesterone. Subsequently, the expressions of NK-1R and T helper (Th1)-type cytokines were analyzed by flow cytometry. Next, we subcutaneously injected CBA/J mice with 1.25 mg of dydrogesterone in 200-microl sesame oil; control mice were sham-injected. Tail flick test to detect the nociceptive threshold was performed in 30-min intervals upon injection. Lymphocytes were isolated from blood and uterus and analyzed for NK-1R surface expression. Immunohistochemical analyses were performed to investigate the uterine tissue distribution of NK-1R. Dydrogesterone induced a decrease in the percentage of NK-1R+ lymphocytes in vitro and in vivo. Additionally, an increase in Th2-type and a decrease in Th1-type cytokines could be detected in vitro after incubation with dydrogesterone. An increased tail flick latency following dydrogesterone injection supported the concept that decreased expression of the NK-1R on lymphocytes is associated with an increased pain threshold. Taken together, these results clearly reveal a pathway by which dydrogesterone or progesterone respectively modulates the cross talk of the nervous, endocrine and immune systems in inflammation and pain., For more Mechanism of Action (Complete) data for DYDROGESTERONE (6 total), please visit the HSDB record page. | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone + hexane, White to off-white...crystalline powder. | |
CAS No. |
152-62-5 | |
Record name | Dydrogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dydrogesterone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dydrogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dydrogesterone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DYDROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I02KLE8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-169, 170 °C, 169.5 °C | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dydrogesterone exert its effects in the body?
A1: this compound is a synthetic progestogen, meaning it mimics the effects of the naturally occurring hormone progesterone. It binds to progesterone receptors in various tissues, including the endometrium (uterine lining). [, , ] This binding triggers downstream effects, primarily by regulating gene expression. [, ]
Q2: What are the primary downstream effects of this compound binding to progesterone receptors?
A2: In the endometrium, this compound promotes secretory transformation, a crucial step for preparing the uterine lining for embryo implantation. [, ] It also plays a role in regulating the menstrual cycle and preventing premature ovulation during assisted reproductive technologies (ART). [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H28O2, and its molecular weight is 312.45 g/mol.
Q4: Is there any information available on the spectroscopic data of this compound?
A5: While specific spectroscopic data is not extensively discussed in the provided papers, studies utilize techniques like high-performance liquid chromatography (HPLC) for characterizing and quantifying this compound in various samples. []
Q5: Is there information about the material compatibility and stability of this compound under various conditions?
A5: The provided research focuses primarily on the pharmaceutical applications of this compound. Information regarding its broader material compatibility and stability outside of pharmaceutical formulations is not available in these papers.
Q6: How is this compound metabolized in the human body?
A7: this compound is primarily metabolized in the liver by enzymes belonging to two major families: aldo-keto reductases (AKRs) and cytochrome P450 enzymes (CYPs). []
Q7: Which specific enzymes are primarily responsible for this compound metabolism?
A8: The enzyme AKR1C plays a dominant role in the hepatic metabolism of this compound, specifically in the formation of its active metabolite, 20α-dihydrothis compound (20α-DHD). [] Among the CYPs, CYP3A4 is the major contributor to this compound metabolism, while CYP2C19 plays a minor role. []
Q8: Are there any known genetic variations that might impact the metabolism of this compound?
A9: While CYP2C19 is involved in this compound metabolism, its contribution is relatively small. Therefore, genetic variations in CYP2C19 are not expected to significantly affect the pharmacokinetics of this compound in humans. []
Q9: What are the main clinical applications of this compound?
A9: this compound is primarily used in conditions associated with progesterone deficiency, such as:
- Threatened Miscarriage: Numerous studies investigated this compound's efficacy in preventing miscarriage in women experiencing bleeding during early pregnancy. [, , , , ]
- Recurrent Miscarriage: this compound is also studied for its potential to prevent subsequent miscarriages in women with a history of multiple pregnancy losses. [, ]
- Luteal Phase Support in ART: this compound is used to support the luteal phase (the period after ovulation) in women undergoing ART procedures like IVF. [, , , , , , ]
- Endometriosis: this compound shows potential in managing the symptoms of endometriosis, a condition where uterine-like tissue grows outside the uterus. [, , ]
- Menstrual Cycle Regularization: this compound can help regulate irregular menstrual cycles caused by progesterone deficiency. [, ]
Q10: Is there evidence suggesting this compound is more effective when combined with other treatments?
A11: Some studies suggest that combining this compound with other treatments might enhance its efficacy. For example, this compound combined with Gushen Antai Pills, a traditional Chinese medicine, showed promising results in managing threatened miscarriage. [] Similarly, combining this compound with vaginal micronized progesterone showed potential for improving live birth rates in frozen embryo transfer cycles. [, ]
Q11: Are there specific patient populations that may benefit more from this compound treatment?
A12: While this compound demonstrates benefits across various patient populations, some studies suggest specific groups might experience greater advantages. For instance, women with multiple pregnancies resulting from ART who received this compound showed a lower incidence of obstetric complications compared to those receiving micronized progesterone. []
Q12: What is the general safety and tolerability profile of this compound?
A13: this compound is generally considered safe and well-tolerated. [, ] Side effects, when they occur, are typically mild and may include headache, dizziness, nausea, and gastrointestinal discomfort. []
Q13: Are there any concerns regarding the long-term safety of this compound?
A14: Long-term studies investigating the safety of this compound, particularly for extended durations of use, are limited. [] Continuous monitoring and further research are essential for comprehensively understanding the long-term effects of this compound.
Q14: Are there specific concerns regarding this compound use during pregnancy?
A15: While this compound is frequently used to support pregnancy, especially in cases of threatened or recurrent miscarriage, continuous monitoring and comprehensive safety evaluations remain crucial. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.